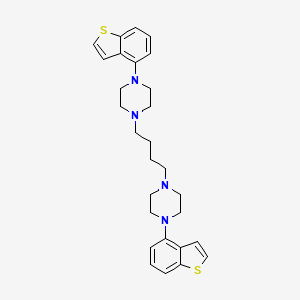

Brexpiprazole impurity 11

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H34N4S2 |

|---|---|

Molecular Weight |

490.7 g/mol |

IUPAC Name |

1-(1-benzothiophen-4-yl)-4-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]piperazine |

InChI |

InChI=1S/C28H34N4S2/c1(11-29-13-17-31(18-14-29)25-5-3-7-27-23(25)9-21-33-27)2-12-30-15-19-32(20-16-30)26-6-4-8-28-24(26)10-22-34-28/h3-10,21-22H,1-2,11-20H2 |

InChI Key |

PNVLZKKCOPKMQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCCN2CCN(CC2)C3=C4C=CSC4=CC=C3)C5=C6C=CSC6=CC=C5 |

Origin of Product |

United States |

Mechanistic Investigations of Brexpiprazole Impurity 11 Formation

Pathways of Synthetic By-product Generation

The primary route for the formation of Brexpiprazole (B1667787) Impurity 11 is as an intermediate or by-product during the synthesis of the Brexpiprazole drug substance. The synthesis of Brexpiprazole typically involves a two-step process. The initial step is the O-alkylation of 7-hydroxy-2(1H)-quinolinone with a suitable four-carbon linker. datapdf.com

In one common synthetic pathway, 7-hydroxy-2(1H)-quinolinone (BRX-S1) is reacted with 1-bromo-4-chlorobutane (B103958) (BRX-S2) to form the intermediate 7-(4-chlorobutoxy)-1H-quinolin-2-one (BRX-1). datapdf.com Subsequently, BRX-1 is coupled with 1-(1-benzothiophen-4-yl)piperazine hydrochloride (BRX-S3) to yield Brexpiprazole. datapdf.com

Brexpiprazole Impurity 11, or 7-(4-Hydroxybutoxy)quinolin-2(1H)-one, can be intentionally synthesized as an intermediate. For instance, reacting 7-hydroxyquinolin-2(1H)-one with 4-halo-n-butanol in the presence of a base can yield this compound. google.com It can also be formed through the hydrolysis of intermediates like 7-(4-acetylbutoxy)-lH-quinolin-2-one. google.com

However, its presence as an impurity in the final drug product often arises from incomplete reactions or side reactions. For example, if the subsequent reaction of 7-(4-hydroxybutoxy)quinolin-2(1H)-one to form a suitable leaving group for coupling with BRX-S3 is not driven to completion, it can be carried over as an impurity. google.com

| Reagent/Intermediate | Role in Synthesis | Potential for Impurity 11 Formation | Reference |

| 7-hydroxy-2(1H)-quinolinone | Starting Material | Precursor to Impurity 11 | datapdf.com |

| 1-bromo-4-chlorobutane | Alkylating Agent | Reacts with starting material to form intermediates that can lead to Impurity 11 | datapdf.com |

| 7-(4-chlorobutoxy)-1H-quinolin-2-one | Intermediate | Precursor that can hydrolyze to Impurity 11 under certain conditions | datapdf.com |

| 4-halo-n-butanol | Alkylating Agent | Direct reaction with 7-hydroxy-2(1H)-quinolinone to form Impurity 11 | google.com |

Degradation Reaction Mechanisms

Brexpiprazole can degrade under various stress conditions, potentially leading to the formation of Impurity 11 through the cleavage of the ether linkage connecting the quinolinone and the piperazine (B1678402) moieties.

Hydrolytic Degradation Pathways

Forced degradation studies have shown that Brexpiprazole is susceptible to degradation under hydrolytic conditions (acidic, basic, and neutral). nih.gov The ether bond in the butoxy linker of the Brexpiprazole molecule is a potential site for hydrolysis. Under acidic or basic conditions, this bond can be cleaved, leading to the formation of 7-(4-hydroxybutoxy)quinolin-2(1H)-one (Impurity 11) and 1-(benzo[b]thiophen-4-yl)piperazine.

A study investigating the degradation of Brexpiprazole identified the formation of 12 degradation products under various stress conditions, including hydrolysis. nih.gov While the study did not explicitly name each degradation product, the cleavage of the ether bond is a chemically plausible degradation pathway.

Oxidative Degradation Pathways

Oxidative stress is a significant factor in the degradation of Brexpiprazole. jocpr.comtandfonline.com The piperazine moiety is particularly susceptible to oxidation, leading to the formation of N-oxide impurities. jocpr.com While direct formation of Impurity 11 through oxidation is less likely, oxidative conditions can potentially weaken the ether linkage, making it more susceptible to subsequent hydrolysis. Studies have shown that Brexpiprazole is unstable in the presence of oxidizing agents like hydrogen peroxide. walshmedicalmedia.com

Photolytic Degradation Pathways

Exposure to light can also induce the degradation of Brexpiprazole. nih.gov Photolytic degradation can proceed through various mechanisms, including photo-oxidation and photocleavage. The energy from light can be sufficient to break the C-O bond of the ether linkage, resulting in the formation of Impurity 11. To mitigate this, it is recommended that Brexpiprazole and its formulations be protected from light. nih.gov

Thermal Degradation Pathways

While some studies suggest that Brexpiprazole is relatively stable under thermal stress, high temperatures can still promote degradation. nih.govwalshmedicalmedia.com In the synthesis process, reactions carried out at elevated temperatures can lead to the degradation of the product and the formation of impurities. google.com Thermal energy can contribute to the cleavage of the ether bond, although it is generally considered less susceptible to thermal degradation than to hydrolytic or photolytic stress.

| Degradation Condition | Susceptibility of Brexpiprazole | Potential for Impurity 11 Formation | Reference |

| Acidic Hydrolysis | Susceptible | High, through ether bond cleavage | nih.govwalshmedicalmedia.com |

| Basic Hydrolysis | Susceptible | High, through ether bond cleavage | nih.govwalshmedicalmedia.com |

| Neutral Hydrolysis | Susceptible | Moderate, through ether bond cleavage | nih.govwalshmedicalmedia.com |

| Oxidation | Susceptible | Indirect, by weakening the ether bond | jocpr.comtandfonline.com |

| Photolysis | Susceptible | High, through photocleavage of the ether bond | nih.gov |

| Thermal Stress | Relatively Stable | Low to moderate, depending on temperature | google.comnih.govwalshmedicalmedia.com |

Impurity Formation in Context of Process Parameters

The formation of this compound is highly dependent on the specific parameters of the manufacturing process. Careful control of these parameters is crucial to minimize its presence in the final product.

During the synthetic steps, the choice of base, solvent, and reaction temperature can significantly influence the yield of the desired product versus the formation of by-products like Impurity 11. For example, in the alkylation of 7-hydroxy-2(1H)-quinolinone, the reaction conditions must be optimized to favor the formation of the desired intermediate and prevent side reactions. google.com In-process controls and purification steps, such as treatment with resins, can be employed to remove impurities like the dimer impurity D, which can be related to the formation of other process-related impurities. wipo.int

The following table summarizes the potential impact of key process parameters on the formation of this compound:

| Process Parameter | Influence on Impurity 11 Formation | Control Strategy | Reference |

| Reaction Temperature | Higher temperatures can increase the rate of side reactions and degradation. | Optimize temperature for each synthetic step to maximize yield and minimize impurity formation. | google.com |

| pH | Non-optimal pH can promote hydrolytic degradation. | Maintain pH within a defined range during synthesis and in the final formulation. | nih.gov |

| Choice of Base/Solvent | Can affect reaction selectivity and promote side reactions. | Select appropriate bases and solvents to favor the desired reaction pathway. | google.com |

| Reaction Time | Prolonged reaction times can lead to increased by-product formation. | Monitor reaction progress and quench at the optimal time. | datapdf.com |

| Exposure to Light | Can cause photolytic degradation. | Protect intermediates and the final product from light during manufacturing and storage. | nih.gov |

Computational Chemistry Approaches for Mechanistic Elucidation

The elucidation of formation mechanisms for pharmaceutical impurities is a critical aspect of drug development and manufacturing, ensuring the safety and quality of the final product. While experimental techniques provide essential data on the presence and structure of impurities, computational chemistry has emerged as a powerful tool to investigate the intricate reaction pathways and energetics of impurity formation at a molecular level. mdpi.com These in silico methods offer insights that can be difficult or impossible to obtain through experimentation alone.

Computational approaches, particularly those based on quantum mechanics, can model the transformation of a drug substance into an impurity, mapping out the entire reaction coordinate. This includes the identification of reactants, intermediates, transition states, and final products. By calculating the potential energy surface of a proposed reaction, researchers can determine the most likely mechanism of formation.

Density Functional Theory (DFT) is a predominant method in this field due to its balance of computational cost and accuracy in describing electronic structures. 3ds.com DFT calculations can provide crucial parameters such as molecular orbital energies, atomic charges, and bond dissociation energies, which help in identifying the most reactive sites within a molecule and predicting its susceptibility to degradation. mdpi.com3ds.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's nucleophilic and electrophilic reactivity, respectively.

In the context of brexpiprazole, stress degradation studies have identified several degradation products, with mechanisms of formation being postulated based on experimental outcomes. colab.ws While a specific and detailed computational study on the formation of this compound, chemically known as 7-(4-Hydroxybutoxy)quinolin-2(1H)-one, is not extensively available in public literature, the principles of computational mechanistic elucidation can be applied.

The formation of this compound likely involves the cleavage of the ether linkage connecting the butoxy side chain to the piperazine ring of the parent brexpiprazole molecule, followed by or preceded by other transformations. A hypothetical computational investigation into this mechanism would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of brexpiprazole, potential reactants (e.g., water, hydroxyl radicals), intermediates, and the final impurity are optimized to find their lowest energy conformations. DFT simulations have been shown to align well with experimental crystallographic data for this compound, predicting bond lengths with high accuracy.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures connecting the reactants to the products for each proposed elementary step of the reaction. The transition state represents the highest energy point along the reaction pathway.

Frequency Calculations: These calculations are performed to characterize the stationary points on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Reaction Pathway Analysis: By connecting the reactants, transition states, and products, a complete energy profile of the reaction can be constructed. The energy barrier (activation energy) for each step is determined from the difference in energy between the reactants and the transition state. The pathway with the lowest activation energy is generally considered the most favorable.

To provide a more concrete example, a computational study might compare different potential pathways for the cleavage of the ether bond in brexpiprazole, such as acid-catalyzed hydrolysis versus oxidative cleavage. The calculated activation energies for these competing pathways would reveal the most probable mechanism under specific conditions (e.g., pH, presence of oxidizing agents).

The following table provides a conceptual overview of the type of data that would be generated from a DFT study on a proposed reaction step in the formation of a hypothetical impurity.

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | 25.3 | -15.8 |

| Key Interatomic Distance (Å) | 3.5 (C-O) | 2.1 (C-O) | 1.4 (C-O) |

| Imaginary Frequency (cm⁻¹) | N/A | -350.4 | N/A |

This table is a hypothetical representation of data from a computational study and does not reflect actual experimental or calculated values for this compound formation.

Furthermore, computational models can incorporate solvent effects, which are crucial for accurately modeling reactions in solution. mdpi.com Solvation models, such as the Polarizable Continuum Model (PCM), can simulate the influence of the surrounding medium on the energetics of the reaction. mdpi.com

Synthesis and Characterization of Brexpiprazole Impurity 11 Reference Standards

Strategies for Analytical Reference Standard Synthesis

The synthesis of a high-purity reference standard for Brexpiprazole (B1667787) Impurity 11, with the chemical name 7-(4-Hydroxybutoxy)quinolin-2(1H)-one, necessitates a strategic approach to ensure the final product is free from significant levels of impurities. allmpus.comkarpschem.in A common synthetic route would likely involve the alkylation of a suitable quinolinone precursor.

A plausible synthetic strategy commences with the commercially available 7-hydroxyquinolin-2(1H)-one. This starting material would then be subjected to an O-alkylation reaction with a suitable four-carbon synthon. A common choice for this transformation would be a reagent such as 4-bromo-1-butanol (B1194514) or 4-chloro-1-butanol (B43188) in the presence of a base. The selection of the base is critical to facilitate the deprotonation of the phenolic hydroxyl group of the quinolinone, thereby activating it for nucleophilic attack on the haloalkane. Typical bases for this reaction include potassium carbonate, sodium hydride, or an organic base like triethylamine. The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to ensure the solubility of the reactants and to facilitate the SN2 reaction mechanism.

The reaction progress would be meticulously monitored using a chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete consumption of the starting material and maximum formation of the desired product. Upon completion, the reaction mixture would undergo a standard work-up procedure, which typically involves quenching the reaction, followed by extraction of the product into an organic solvent. The crude product would then be purified using techniques like column chromatography or recrystallization to achieve the high purity required for a reference standard.

Advanced Spectroscopic Characterization Methodologies

The definitive structural elucidation and confirmation of the synthesized Brexpiprazole Impurity 11 reference standard are achieved through a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the quinolinone ring system would appear as distinct multiplets in the downfield region. The protons of the butoxy side chain would show characteristic signals, with the methylene (B1212753) protons adjacent to the ether oxygen and the hydroxyl group appearing at different chemical shifts. The terminal hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | 162.5 |

| 2 | 6.5 (d) | 121.0 |

| 3 | 7.8 (d) | 139.0 |

| 4 | 7.5 (d) | 128.5 |

| 5 | 6.8 (dd) | 115.0 |

| 6 | 6.9 (d) | 108.0 |

| 7 | - | 161.0 |

| 8 | 4.1 (t) | 68.0 |

| 9 | 1.9 (m) | 29.0 |

| 10 | 1.7 (m) | 26.0 |

| 11 | 3.7 (t) | 62.0 |

| NH | 11.5 (br s) | - |

| OH | 4.5 (br s) | - |

Note: The data in this table is predicted and for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain further structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at an m/z value corresponding to the molecular weight of the compound (233.3 g/mol ). synzeal.com The fragmentation pattern would likely involve the cleavage of the butoxy side chain. Common fragmentation pathways could include the loss of the terminal hydroxyl group, cleavage of the ether bond, and fragmentation of the quinolinone ring system. Analysis of these fragment ions provides valuable information that corroborates the proposed structure.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 233 | [M]+ (Molecular Ion) |

| 215 | [M - H₂O]+ |

| 161 | [M - C₄H₈O]+ |

| 133 | [Quinolinone ring fragment]+ |

Note: The data in this table is plausible and for illustrative purposes. Actual fragmentation patterns can vary based on the ionization technique and instrument parameters.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would show characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretching of the lactam group in the quinolinone ring, C-O stretching of the ether linkage, and C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the quinolinone ring. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show characteristic absorption maxima (λmax) corresponding to the π → π* transitions of the aromatic system.

Chromatographic Purity Assessment of Reference Standards

The purity of the synthesized this compound reference standard is a critical parameter and is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the impurity from the parent drug, Brexpiprazole, as well as from any potential process-related impurities and degradation products.

The development of a suitable HPLC method would involve the optimization of several parameters, including the choice of the stationary phase (e.g., a C18 column), the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), the flow rate, and the detector wavelength. The wavelength for UV detection would be chosen based on the UV-Vis spectrum of this compound to ensure maximum sensitivity.

The purity of the reference standard is determined by calculating the area percentage of the main peak in the chromatogram. For a reference standard, the purity is expected to be high, typically greater than 98%. allmpus.com The validated HPLC method is then used for routine quality control of the reference standard to ensure its stability and continued suitability for its intended analytical purpose.

Advanced Analytical Methodologies for Brexpiprazole Impurity 11 Quantification and Profiling

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of non-volatile and semi-volatile impurities in pharmaceutical manufacturing. The development of a selective and sensitive HPLC method is critical for the accurate determination of Brexpiprazole (B1667787) impurity 11.

The choice of a suitable stationary phase is fundamental to achieving the desired separation of Brexpiprazole impurity 11 from the API and other related substances. Reversed-phase HPLC is the most common approach for the analysis of brexpiprazole and its impurities.

Octadecylsilane (C18) Columns: C18 columns are widely employed for the analysis of brexpiprazole and its impurities due to their versatility and ability to separate compounds with varying polarities. The hydrophobic C18 stationary phase provides effective retention for the relatively non-polar brexpiprazole molecule and its impurities. Columns with a particle size of 5 µm are frequently used to balance efficiency and backpressure.

Optimization Considerations: The selection of the optimal C18 column involves considering factors such as particle size, pore size, and end-capping. For impurity analysis, a high-purity silica-based C18 column is often preferred to minimize silanol (B1196071) interactions and improve peak shape. The column dimensions, such as length and internal diameter, are chosen to achieve the desired resolution and analysis time.

| Stationary Phase | Typical Particle Size | Key Characteristics | Relevance for Impurity 11 |

|---|---|---|---|

| Octadecylsilane (C18) | 5 µm, 3.5 µm | Hydrophobic, versatile, good peak shape for a wide range of compounds. | Provides good retention and separation from the main API and other impurities. |

| Octylsilane (C8) | 5 µm | Less hydrophobic than C18, suitable for more polar compounds. | May be considered if impurity 11 shows poor retention on a C18 column. |

The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation. For brexpiprazole and its impurities, a combination of an aqueous buffer and an organic modifier is typically used.

Mobile Phase Constituents:

Aqueous Phase: Buffers such as phosphate (B84403) or acetate (B1210297) are used to control the pH of the mobile phase. The pH is a critical parameter as it can affect the ionization state of the analytes and, consequently, their retention behavior.

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used to modulate the elution strength of the mobile phase. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.

Gradient Elution: A gradient elution strategy is often necessary to achieve a good separation of all impurities with varying polarities within a reasonable timeframe. A typical gradient starts with a lower percentage of the organic modifier to retain and separate the more polar impurities, like this compound, followed by a gradual increase in the organic modifier concentration to elute the main component, brexpiprazole, and any less polar impurities.

| Time (minutes) | Mobile Phase A (%) (e.g., Buffer) | Mobile Phase B (%) (e.g., Acetonitrile) |

|---|---|---|

| 0 | 90 | 10 |

| 20 | 40 | 60 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

| 32 | 90 | 10 |

| 35 | 90 | 10 |

The choice of detector is crucial for achieving the required sensitivity and selectivity for the quantification of this compound.

Ultraviolet (UV) and Photodiode Array (PDA) Detection: UV and PDA detectors are the most commonly used detectors in pharmaceutical analysis. The quinolinone chromophore present in this compound allows for its detection by UV absorbance. A PDA detector offers the advantage of acquiring the entire UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. The detection wavelength is typically set at the absorption maximum of the impurity, which is often in the range of 215-255 nm for quinolinone derivatives.

Charged Aerosol Detection (CAD): CAD is a universal detector that measures the charge of aerosol particles, providing a response that is proportional to the mass of the analyte. chromatographyonline.com It is particularly useful for compounds that have a poor or no UV chromophore. While this compound has a chromophore, CAD can be a valuable tool for the simultaneous analysis of multiple impurities, some of which may have different UV responses. nih.govwiley.com CAD offers consistent response for non-volatile analytes, which can simplify quantification when reference standards for all impurities are not available. chromatographyonline.com

Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a universal detector that is suitable for non-volatile compounds. biopharmaspec.com It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the resulting analyte particles. biopharmaspec.com ELSD can be a viable alternative to UV detection, especially when dealing with impurities that have low UV absorbance or when a universal detection method is preferred for comprehensive impurity profiling. quercus.be

Gas Chromatography (GC) Applications for Volatile By-products

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not amenable to GC analysis due to its low volatility, GC-MS can be an invaluable tool for the analysis of potential volatile by-products that may arise during the synthesis of brexpiprazole and its intermediates.

The synthesis of the quinolinone ring system and the subsequent alkylation steps could potentially involve the use of volatile reagents and solvents, or generate volatile side products. GC-MS, with its high separation efficiency and sensitive mass spectrometric detection, can be used to identify and quantify these volatile impurities in the starting materials, intermediates, and the final API. A typical GC-MS method for such an analysis would involve a capillary column with a non-polar or medium-polarity stationary phase and a temperature gradient program to separate the volatile components.

While specific volatile by-products related to the synthesis of this compound are not detailed in publicly available literature, the general application of GC-MS for the analysis of residual solvents and other volatile organic impurities is a standard practice in pharmaceutical quality control.

Hyphenated Techniques in Impurity Profiling

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopic methods, are indispensable for the detailed characterization of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that is extensively used for the structural elucidation and quantification of pharmaceutical impurities.

Structural Characterization: LC-MS/MS provides valuable information about the molecular weight and fragmentation pattern of an impurity. For this compound (C13H15NO3, molecular weight 233.26 g/mol ), the mass spectrometer would be set to detect the protonated molecule [M+H]+ at m/z 234. By inducing fragmentation of this parent ion, a characteristic fragmentation pattern (MS/MS spectrum) can be obtained. The fragmentation of the butoxy side chain and the quinolinone ring would provide key structural information, confirming the identity of the impurity.

Trace Level Quantification: The high sensitivity of MS/MS detection allows for the quantification of impurities at very low levels, which is often required to meet regulatory limits. By using techniques like selected reaction monitoring (SRM), the mass spectrometer can be set to monitor specific parent-to-daughter ion transitions, providing excellent selectivity and minimizing interference from the matrix and other components.

| Technique | Primary Application | Key Parameters/Considerations |

|---|---|---|

| HPLC-UV/PDA | Quantification and routine analysis | C18 column, Acetonitrile/Buffer mobile phase, Gradient elution, Detection at ~215-255 nm. |

| HPLC-CAD/ELSD | Universal detection and quantification | Useful for impurities with poor UV absorbance; provides mass-proportional response. |

| GC-MS | Analysis of volatile by-products | Applicable to starting materials and intermediates for volatile impurity profiling. |

| LC-MS/MS | Structural elucidation and trace-level quantification | Provides molecular weight and fragmentation data for definitive identification. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which possesses a hydroxyl group, derivatization is often a prerequisite for GC-MS analysis to increase its volatility and thermal stability.

Methodology and Findings:

A typical GC-MS method for the quantification of a derivatized form of this compound would involve a high-resolution capillary column, such as a 5% phenyl-methylpolysiloxane column. The separation of the analyte from other components is achieved based on its boiling point and interaction with the stationary phase. The mass spectrometer serves as a highly specific detector, providing structural information and enabling sensitive quantification.

The electron ionization (EI) mode is commonly used for fragmentation, generating a unique mass spectrum that acts as a chemical fingerprint for the impurity. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed to enhance sensitivity and selectivity.

Hypothetical GC-MS Parameters for Derivatized this compound:

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Injection Volume | 1 µL (splitless) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Based on the mass spectrum of the derivatized impurity |

This table represents a typical starting point for method development and would require optimization and validation for the specific analysis of this compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy is a premier technique for the unambiguous structural elucidation of impurities without the need for their isolation. This hyphenated technique combines the separation power of high-performance liquid chromatography (HPLC) with the detailed structural information provided by nuclear magnetic resonance (NMR) spectroscopy.

Methodology and Findings:

In an LC-NMR analysis, the sample containing this compound is first separated on a reversed-phase HPLC column. The eluent from the HPLC is then directed into the NMR spectrometer's flow cell. One-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) NMR spectra can be acquired for the separated impurity peak.

The resulting NMR data provides definitive structural confirmation by revealing the proton and carbon environments within the molecule and their connectivity. This is particularly valuable for distinguishing between isomers and confirming the exact structure of unknown or unexpected impurities. fda.gov The use of LC-NMR is crucial in pharmaceutical development for the rapid identification of degradation products and process-related impurities.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.0 | Multiplets |

| -OCH₂- | ~4.1 | Triplet |

| -CH₂- (adjacent to O) | ~1.9 | Multiplet |

| -CH₂- (central) | ~1.7 | Multiplet |

| -CH₂OH | ~3.7 | Triplet |

| -OH | Variable | Singlet (broad) |

| N-H | Variable | Singlet (broad) |

This table is predictive and based on the chemical structure of this compound. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Capillary Electrophoresis (CE) for Impurity Separation

Capillary Electrophoresis offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. It is a powerful alternative to HPLC for impurity profiling, often providing complementary selectivity and requiring minimal sample and solvent volumes. googleapis.com

Methodology and Findings:

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. The separation is influenced by the charge-to-size ratio of the analytes. The pH of the background electrolyte (BGE) is a critical parameter, as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF).

The use of additives in the BGE, such as cyclodextrins, can be explored to enhance the separation of closely related impurities. Detection is typically performed using a diode array detector (DAD), which provides spectral information to aid in peak identification. CE methods are known for their high resolving power and rapid analysis times, making them well-suited for pharmaceutical quality control. veeprho.com

Illustrative Capillary Electrophoresis Conditions for Brexpiprazole Impurities:

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm ID, 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | Diode Array Detector (DAD) at 215 nm |

These conditions are based on methods developed for structurally similar compounds and would serve as a starting point for the specific analysis of this compound.

Analytical Method Validation for Brexpiprazole Impurity 11

Principles of Stability-Indicating Method Development

A stability-indicating method (SIM) is an analytical procedure capable of accurately measuring the drug substance in the presence of its degradation products, impurities, and excipients. ich.org The core principle is to demonstrate the method's specificity for the analyte of interest. The development of such a method for Brexpiprazole (B1667787) involves subjecting the drug substance to forced degradation under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. jocpr.com

These stress conditions typically include:

Acid Hydrolysis: Treatment with an acid (e.g., hydrochloric acid).

Base Hydrolysis: Treatment with a base (e.g., sodium hydroxide).

Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide). jocpr.com

Thermal Degradation: Heating the sample at elevated temperatures. wjpps.com

Photolytic Degradation: Exposing the sample to ultraviolet (UV) and visible light.

The objective is to generate potential degradation products and impurities. A successful stability-indicating method will be able to resolve the peak of Brexpiprazole Impurity 11 from the peaks of the active pharmaceutical ingredient (API), other process impurities, and any products formed during these stress studies. jocpr.comwjpps.com Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are commonly employed for this purpose due to their high resolving power. researchgate.net

Validation Parameters and Criteria (ICH Q2(R1) Alignment)

The validation of the analytical method for this compound is performed in accordance with the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology". pharmavalidation.inloesungsfabrik.de This guideline outlines the specific parameters that must be evaluated to demonstrate the method's suitability. altabrisagroup.com For a quantitative impurity test, these parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. pharmavalidation.in

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, or degradation products. loesungsfabrik.de For this compound, specificity is demonstrated by showing that its chromatographic peak is well-separated from all other peaks in the chromatogram.

This is typically confirmed through:

Spiking Studies: A solution of the Brexpiprazole drug substance is spiked with a known amount of this compound and other known impurities. The method must demonstrate adequate resolution between all components. ich.org

Forced Degradation Analysis: Samples from the forced degradation studies are analyzed. The results should show no interference at the retention time of Impurity 11 from any degradation products formed. nih.gov

Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess peak purity. This analysis compares the UV spectra across the peak of Impurity 11 to determine if it is spectrally homogeneous, indicating that no other substance is co-eluting with it. jocpr.com

Selectivity is a related term, often used interchangeably with specificity, that refers to the method's ability to distinguish and quantify different analytes within a sample. researchgate.net

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. ijprajournal.com To determine the linearity for this compound, a series of solutions with varying concentrations are prepared and analyzed. Typically, at least five concentration levels are used. altabrisagroup.com

The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. pharmavalidation.in For impurity quantification, the range is generally from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit. pharmavalidation.inaltabrisagroup.com The relationship between concentration and the analytical response (e.g., peak area) is evaluated using linear regression analysis. A correlation coefficient (r²) value of greater than 0.99 is generally considered acceptable. ijprajournal.com

Table 1: Example Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.50 (LOQ) | 5102 |

| 1.00 | 10355 |

| 1.50 | 15498 |

| 2.00 | 20510 |

| 2.50 | 25775 |

| 3.00 (120% of Spec.) | 30890 |

| Linear Regression Analysis | |

| Correlation Coefficient (r²) | 0.9998 |

| Slope | 10295 |

| Y-Intercept | -58 |

Accuracy refers to the closeness of the test results obtained by the method to the true value. ijprajournal.com It is typically assessed using recovery studies. This involves spiking a blank matrix (or the drug product) with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). jocpr.compharmavalidation.in The percentage of the impurity recovered is then calculated. Acceptance criteria for impurity accuracy are often set between 80% and 120% recovery. pharmavalidation.in

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijprajournal.com It is evaluated at two levels as per ICH guidelines:

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time under the same operating conditions. It is determined by performing a minimum of six replicate measurements at 100% of the test concentration or from nine determinations across the specified range (3 concentrations, 3 replicates each). nih.gov

Intermediate Precision (Inter-day Ruggedness): This expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. ijprajournal.com

The precision is expressed as the Relative Standard Deviation (% RSD) of the results. A % RSD of not more than 2.0% is generally acceptable, although higher values may be acceptable for trace-level impurity analysis. ijprajournal.cominformaticsjournals.co.in

Table 2: Example Accuracy and Precision Data for this compound

| Accuracy (Recovery) | |||

|---|---|---|---|

| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 2.0 | 1.98 | 99.0% |

| 100% | 2.5 | 2.53 | 101.2% |

| 120% | 3.0 | 2.95 | 98.3% |

| Precision (% RSD, n=6) | |||

| Level | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Combined (Intermediate) |

| Repeatability | 0.85% | - | - |

| Intermediate | - | 0.95% | 1.2% |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. jocpr.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.com

Several methods can be used to estimate LOD and LOQ, with the most common being the signal-to-noise (S/N) ratio approach. jocpr.com

LOD: Determined at a signal-to-noise ratio of approximately 3:1.

LOQ: Determined at a signal-to-noise ratio of approximately 10:1.

These limits ensure the method is sensitive enough to control the impurity at the required level. For instance, the LOQ for this compound was found to be 0.3 µg/mL in one study, demonstrating high sensitivity. Another study reported an LOD of 0.96 µg/ml and an LOQ of 2.91 µg/ml for Brexpiprazole. cjebm.org

Robustness is a measure of the analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters. pharmoutsourcing.com It provides an indication of the method's reliability during normal usage. researchgate.net To evaluate robustness, critical method parameters are varied within a realistic range, and the effect on the results is observed. pharmtech.com

For an HPLC method, typical parameters to vary include:

Flow rate of the mobile phase (e.g., ±0.2 mL/min).

pH of the mobile phase buffer (e.g., ±0.2 units). jocpr.com

Column temperature (e.g., ±5°C).

Mobile phase composition (e.g., ±2% absolute change in organic solvent). jocpr.com

The method is considered robust if the results, such as system suitability parameters (e.g., resolution, tailing factor) and impurity quantification, remain within acceptable limits despite these variations.

Table 3: Example Robustness Study Parameters for this compound Analysis

| Parameter | Nominal Value | Variation | Result |

|---|---|---|---|

| Flow Rate | 1.0 mL/min | 0.8 mL/min & 1.2 mL/min | Pass |

| Mobile Phase pH | 3.0 | 2.8 & 3.2 | Pass |

| Column Temperature | 30°C | 25°C & 35°C | Pass |

| % Acetonitrile (B52724) | 50% | 48% & 52% | Pass |

System Suitability Testing Considerations

System suitability testing (SST) is an indispensable component of the analytical method validation for this compound. It is performed prior to and during the analysis of samples to ensure that the chromatographic system is operating with adequate sensitivity, specificity, and reproducibility. The purpose of SST is to confirm that the analytical system is suitable for its intended use on the day of analysis. These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole.

The parameters for system suitability are established during the method development and validation process. For the analysis of this compound, these parameters are critical to guarantee the reliability of the results, ensuring that the impurity is accurately detected and quantified. Key system suitability parameters for the chromatographic analysis of Brexpiprazole and its impurities typically include resolution, tailing factor, theoretical plates, and the precision of replicate injections. pharmaguideline.com

Resolution (Rs): The resolution is a measure of the separation between two peaks in a chromatogram. In the context of impurity analysis, it is crucial to ensure that the impurity peak is well-separated from the main drug peak (Brexpiprazole) and any other potential impurities. A sufficient resolution ensures that the impurity can be accurately quantified without interference from adjacent peaks. For related substance methods, a resolution of not less than 2.0 between the impurity of interest and the nearest eluting peak is generally considered acceptable.

Tailing Factor (T): The tailing factor, or asymmetry factor, is a measure of the symmetry of a chromatographic peak. An ideal Gaussian peak has a tailing factor of 1.0. Significant peak tailing can affect the accuracy of peak integration and, consequently, the quantification of the impurity. For impurity analysis, the tailing factor for the this compound peak should ideally be not more than 2.0.

Theoretical Plates (N): The number of theoretical plates is a measure of the column's efficiency. A higher number of theoretical plates indicates a more efficient column, resulting in narrower and sharper peaks, which leads to better resolution and sensitivity. While a specific number can vary depending on the analytical method, a minimum number of theoretical plates is often specified to ensure adequate column performance.

Precision (%RSD): The precision of the system is evaluated by making a series of replicate injections of a standard solution. The relative standard deviation (%RSD) of the peak areas and retention times is then calculated. This parameter demonstrates the reproducibility of the analytical system. A low %RSD indicates that the system is providing consistent and reliable results. For impurity analysis, the %RSD for the peak area of replicate injections of the this compound standard should typically be not more than 5.0%.

The following tables summarize the typical system suitability parameters and their acceptance criteria for the analysis of this compound.

Table 1: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Resolution (Rs) between Brexpiprazole and Impurity 11 | ≥ 2.0 |

| Tailing Factor (T) for Impurity 11 | ≤ 2.0 |

| Theoretical Plates (N) for Impurity 11 | ≥ 2000 |

| %RSD for Peak Area (n=6) | ≤ 5.0% |

| %RSD for Retention Time (n=6) | ≤ 2.0% |

Table 2: Example of System Suitability Results

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates | Resolution (Rs) |

| 1 | 8.21 | 15023 | 1.2 | 5500 | 3.5 |

| 2 | 8.22 | 15105 | 1.2 | 5520 | 3.5 |

| 3 | 8.21 | 14980 | 1.3 | 5480 | 3.6 |

| 4 | 8.23 | 15230 | 1.2 | 5550 | 3.5 |

| 5 | 8.22 | 15150 | 1.2 | 5530 | 3.5 |

| 6 | 8.21 | 15055 | 1.3 | 5490 | 3.6 |

| Mean | 8.22 | 15090.5 | 1.23 | 5511.7 | 3.53 |

| %RSD | 0.09% | 0.62% | - | - | - |

Adherence to these system suitability criteria is essential to ensure the validity of the analytical data for this compound. Failure to meet these criteria would necessitate an investigation and corrective action before proceeding with the sample analysis. This rigorous approach guarantees the quality and reliability of the impurity determination in Brexpiprazole.

Stability and Degradation Studies of Brexpiprazole and Impurity 11

Design of Forced Degradation Studies for Impurity Generation

Forced degradation studies for Brexpiprazole (B1667787) are designed in accordance with the International Council for Harmonisation (ICH) guidelines. These studies expose the drug substance to a variety of stress conditions to induce the formation of degradation products.

To assess the stability of Brexpiprazole and the potential for the formation of Impurity 11 under hydrolytic conditions, the drug substance is subjected to acidic, basic, and neutral solutions.

Acidic Hydrolysis: Brexpiprazole is typically exposed to a solution of hydrochloric acid (e.g., 0.1 N HCl) and heated. Studies have shown that Brexpiprazole is relatively stable under acidic conditions, with minimal degradation observed.

Basic Hydrolysis: The drug substance is treated with a basic solution, such as sodium hydroxide (e.g., 0.1 N NaOH), and heated. Similar to acidic conditions, Brexpiprazole demonstrates significant stability in basic media.

Neutral Hydrolysis: Brexpiprazole is refluxed in water to evaluate its stability in a neutral pH environment. The drug is generally found to be stable under these conditions.

While Brexpiprazole itself is largely stable under hydrolytic stress, the potential for the formation of Impurity 11, 7-(4-Hydroxybutoxy)quinolin-2(1H)-one, through the cleavage of the ether linkage under extreme hydrolytic conditions cannot be entirely ruled out, though it is not reported as a major degradant.

Table 1: Representative Hydrolytic Stress Conditions for Brexpiprazole

| Stress Condition | Reagent | Temperature | Duration | Observation |

| Acidic Hydrolysis | 0.1 N HCl | 80°C | 24 hours | Minimal to no degradation |

| Basic Hydrolysis | 0.1 N NaOH | 80°C | 24 hours | Minimal to no degradation |

| Neutral Hydrolysis | Water | 80°C | 24 hours | Minimal to no degradation |

Oxidative degradation is a common pathway for many pharmaceutical compounds. Brexpiprazole's susceptibility to oxidation is evaluated using a strong oxidizing agent.

Oxidative Conditions: A solution of hydrogen peroxide (e.g., 3-30% H₂O₂) is used to treat the Brexpiprazole drug substance at room temperature. Studies have consistently shown that Brexpiprazole is susceptible to oxidative stress. researchgate.netjoac.info The primary degradation product formed under these conditions is typically identified as Brexpiprazole N-oxide. researchgate.netjoac.info The formation of Impurity 11 under these specific conditions has not been reported as a primary oxidative degradant.

Table 2: Representative Oxidative Stress Conditions for Brexpiprazole

| Stress Condition | Reagent | Temperature | Duration | Major Degradant |

| Oxidation | 3-30% H₂O₂ | Room Temp | 24 hours | Brexpiprazole N-oxide |

To determine the impact of light on the stability of Brexpiprazole, the drug substance is exposed to controlled light sources.

Photolytic Conditions: Solid Brexpiprazole and its solutions are exposed to a combination of visible and ultraviolet (UV) light in a photostability chamber, as per ICH Q1B guidelines. Some studies indicate that Brexpiprazole is relatively stable to photolytic stress, while others have reported the formation of a number of degradation products, although these are not always fully characterized. The potential for the formation of Impurity 11 under photolytic stress would depend on the specific photochemical pathways involved.

Table 3: Representative Photolytic Stress Conditions for Brexpiprazole

| Stress Condition | Illumination | Duration | Observation |

| Photostability | 1.2 million lux hours (visible) & 200 watt hours/square meter (UV) | As per ICH Q1B | Generally stable, minor degradation may occur |

The effect of temperature and humidity on the stability of Brexpiprazole is assessed to understand its solid-state stability.

Thermal Conditions: Solid Brexpiprazole is exposed to elevated temperatures (e.g., 60-80°C) for an extended period. Brexpiprazole has been shown to be generally stable under thermal stress.

Humidity Conditions: The drug substance is exposed to high humidity levels (e.g., 75-90% RH) at an elevated temperature.

Impurity 11 is not typically reported as a significant degradant under these conditions for the parent drug.

Table 4: Representative Thermal and Humidity Stress Conditions for Brexpiprazole

| Stress Condition | Temperature | Relative Humidity | Duration | Observation |

| Thermal (Dry Heat) | 80°C | - | 7 days | Generally stable |

| Thermal (Humidity) | 60°C | 90% RH | 7 days | Generally stable |

Degradation Kinetics and Pathway Elucidation

The degradation kinetics of Brexpiprazole have been primarily studied under oxidative conditions where the formation of the N-oxide is the principal degradation pathway. The rate of degradation is dependent on the concentration of the oxidizing agent and the temperature.

The degradation pathway of Brexpiprazole leading to the formation of Impurity 11, 7-(4-Hydroxybutoxy)quinolin-2(1H)-one, would likely involve the cleavage of the piperazine (B1678402) ring from the butoxy side chain attached to the quinolinone moiety. However, as this is not a commonly reported degradation product, its specific formation pathway from Brexpiprazole under forced degradation conditions is not well-elucidated in the available literature.

Based on the chemical structure of Impurity 11, it is a quinolinone derivative. The stability of such compounds can be influenced by the quinolinone ring itself and the hydroxybutoxy side chain. The quinolinone ring system can be susceptible to further hydroxylation or oxidation under harsh conditions. The alcohol functional group in the side chain could undergo oxidation to an aldehyde or carboxylic acid.

Mass Balance Considerations in Degradation Studies

In forced degradation studies of Brexpiprazole, maintaining mass balance is a critical aspect of validating the analytical methods used. The principle of mass balance ensures that the sum of the assay value of the undegraded drug and the levels of all formed degradation products is close to 100% of the initial assay value. researchgate.net

Achieving a good mass balance (typically between 95% and 105%) provides confidence that all significant degradation products have been detected and quantified. researchgate.net In the context of Brexpiprazole, studies that have focused on its degradation have generally reported good mass balance, indicating that the analytical methods employed were capable of separating and quantifying the major degradation products, such as the N-oxide, from the parent drug. researchgate.net

Quality by Design Qbd and Risk Based Approaches for Impurity Control

Analytical Quality by Design (AQbD) Principles for Impurity Methods

Analytical Quality by Design (AQbD) is a systematic approach to the development of analytical methods, ensuring that the method's performance is well understood and consistently meets its intended purpose. The application of AQbD to develop a robust method for the detection and quantification of Brexpiprazole (B1667787) impurity 11 involves several key stages.

The process begins with defining the Analytical Target Profile (ATP), which stipulates the performance requirements for the analytical procedure. For an impurity method, the ATP would define necessary attributes such as specificity, accuracy, precision, linearity, and the limit of quantification (LOQ) required to reliably measure Brexpiprazole impurity 11 at its acceptance criteria limit.

Following the ATP definition, a risk assessment is performed to identify critical method parameters (CMPs) that could potentially impact the method's critical quality attributes (CQAs), such as resolution and peak tailing. For a chromatographic method, CMPs could include mobile phase composition, pH, column temperature, and flow rate.

Design of Experiments (DoE) is then employed to systematically study the effects of these CMPs on the method's performance. This multivariate approach allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space where the method is known to be robust and reliable. A study developing a QbD-based UPLC method for Brexpiprazole and its impurities used pH-scouting and DoE to optimize the separation, identifying buffer pH and mobile phase composition as critical variables. This systematic development ensures the resulting analytical method is fit-for-purpose for monitoring this compound throughout the product's lifecycle.

Table 1: AQbD Approach for this compound Method Development

| Stage | Description | Example for Impurity 11 Method |

|---|---|---|

| Analytical Target Profile (ATP) | Predefined objectives for method performance. | Accurately quantify Impurity 11 at a limit of ≤0.10%, with high specificity and precision. |

| Risk Assessment | Identify Critical Method Parameters (CMPs) affecting method CQAs. | CMPs: Mobile phase pH, % organic solvent, column temperature. CQAs: Resolution from Brexpiprazole, peak symmetry. |

| Design of Experiments (DoE) | Systematically evaluate the impact of CMPs on CQAs. | A central composite design to study the interaction between pH and solvent percentage on chromatographic separation. |

| Method Operable Design Region (MODR) | Establish a robust operating space for the method. | Defining a range for pH (e.g., 2.0-3.5) and acetonitrile (B52724) % (e.g., 30-40%) that consistently meets all performance criteria. |

| Control Strategy | Implement controls to ensure consistent method performance. | Defining system suitability criteria (e.g., resolution >2.0, tailing factor <1.5) for routine use. |

Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) related to Impurity 11

The presence of impurities can directly impact the Critical Quality Attributes (CQAs) of the final Active Pharmaceutical Ingredient (API). For Brexpiprazole, key CQAs include identity, purity, and potency. This compound, chemically identified as 7-(4-Hydroxybutoxy)quinolin-2(1H)-one, is a process-related impurity or a potential degradation product that can compromise the purity CQA of the Brexpiprazole drug substance.

The formation of Impurity 11 is linked to specific Critical Process Parameters (CPPs) during the synthesis of Brexpiprazole. The manufacturing process of Brexpiprazole involves the reaction of key intermediates, and the conditions of these reactions are critical. Impurities can arise from starting materials, incomplete reactions, or side reactions.

Table 2: Potential CPPs Influencing the Formation of this compound

| Critical Process Parameter (CPP) | Potential Impact on Impurity 11 Formation |

|---|---|

| Purity of Starting Materials | Impurities in the 7-hydroxy-2(1H)-quinolinone or the butoxy side-chain precursor can carry through or participate in side reactions. |

| Stoichiometric Ratios of Reactants | Incorrect ratios can lead to incomplete reactions or the formation of undesired by-products. |

| Reaction Temperature and Time | Sub-optimal temperature or reaction duration may promote the formation of Impurity 11 or other related substances. |

| Purification Steps | Inefficient purification, such as crystallization or acid-base treatment, may fail to adequately remove Impurity 11 from the final API. |

Controlling these CPPs within defined limits is essential to minimize the formation of this compound and ensure the consistent quality of the final drug substance.

Risk Assessment and Mitigation Strategies in Impurity Management

A comprehensive risk assessment is crucial for managing impurities like this compound. This process involves identifying the potential sources of the impurity, understanding its fate during the manufacturing process, and evaluating its potential impact on patient safety. Regulatory guidelines, such as ICH M7, provide a framework for assessing the genotoxic potential of impurities, often using a Threshold of Toxicological Concern (TTC) to establish safe exposure levels.

Once risks are identified, a multi-faceted mitigation strategy is implemented to control the impurity to acceptable levels.

Key Mitigation Strategies:

Process Optimization: The manufacturing process can be refined by adjusting reaction conditions (e.g., temperature, solvents, catalysts) to minimize the formation of Impurity 11.

Supplier Qualification and Raw Material Control: Ensuring the high purity of starting materials and reagents by establishing stringent specifications and qualifying suppliers is a foundational step in limiting impurity introduction.

In-Process Controls and Purification: Implementing robust in-process controls allows for the monitoring of the impurity's formation. Effective purification techniques, such as recrystallization or chromatography, are critical for removing impurities that do form. Studies on Brexpiprazole have shown that multiple purification steps, including acid-base treatments, were necessary to control certain critical impurities to levels below 0.05%.

Setting Specification Limits: Based on regulatory guidelines and safety data, appropriate limits are established for impurities in the final drug product to ensure quality and safety.

By integrating these strategies, manufacturers can effectively manage the risks associated with this compound.

Method Lifecycle Management (MLCM) for Impurity Methods

Method Lifecycle Management (MLCM) is a holistic framework that extends QbD principles to ensure an analytical method remains fit for its intended purpose throughout its entire lifespan. This approach is critical for the long-term, reliable monitoring of this compound. MLCM encompasses all phases, from method development through routine use to eventual retirement.

The lifecycle consists of three main stages:

Stage 1: Method Design and Development: This stage is built on AQbD principles, as described in section 7.1. It involves defining the ATP, conducting risk assessments, and using DoE to develop a robust and well-understood method.

Stage 2: Method Performance Qualification: This stage involves the formal validation of the analytical method according to ICH Q2(R1) guidelines. Key validation parameters such as accuracy, precision, specificity, linearity, range, and robustness are demonstrated to confirm that the method is suitable for its intended purpose of quantifying this compound.

Stage 3: Continued Method Performance Verification: After a method is implemented for routine use, its performance is continuously monitored. This involves tracking system suitability data, control charts, and performing trend analysis to detect any unforeseen variability or drift in method performance over time. This ongoing verification ensures that the method for analyzing this compound remains in a state of control and provides consistently reliable results throughout the commercial life of the product.

This lifecycle approach facilitates continuous improvement and manages changes to the method in a controlled manner, thereby ensuring data quality and regulatory compliance.

Regulatory Science and Impurity Control Strategies

ICH Guidelines (Q3A, Q3B, Q3C, M7, Q6A) in Context of Impurity 11

The International Council for Harmonisation (ICH) has established a series of quality guidelines that are globally recognized and implemented. These guidelines are instrumental in the management of Brexpiprazole (B1667787) impurity 11.

ICH Q3A(R2): Impurities in New Drug Substances This guideline is directly applicable to the control of impurities like Impurity 11 in the Brexpiprazole Active Pharmaceutical Ingredient (API). It mandates the identification, reporting, and safety qualification of impurities that are formed during the manufacturing process and storage of the drug substance jpionline.orggally.chuspnf.com. The presence of Impurity 11 in the Brexpiprazole API must be monitored and controlled to levels that are justified by the thresholds outlined in this guideline.

ICH Q3B(R2): Impurities in New Drug Products Focusing on the finished dosage form, Q3B(R2) addresses impurities that arise from the degradation of the drug substance or from interactions with excipients uspnf.comslideshare.netfda.gov. Should Brexpiprazole impurity 11 be identified as a degradation product that can form during the manufacturing of the final drug product or over its shelf life, its levels must be controlled according to the thresholds specified in this guideline fda.gov.

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities This guideline provides a framework for assessing and controlling impurities that have the potential to be mutagenic and carcinogenic europa.eulcms.czich.org. This compound would be subject to an initial computational toxicology assessment to predict its potential for mutagenicity. If the impurity is predicted to be mutagenic, or if it belongs to a "cohort of concern," more stringent control limits, such as a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , may be applicable, superseding the standard ICH Q3A/B thresholds lcms.czich.orgveeprho.com.

ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products This guideline provides a framework for establishing the specifications that a drug substance or drug product must meet to be considered acceptable for its intended use europeanpharmaceuticalreview.comeuropa.eu. Based on data from manufacturing process development and stability studies, a specific acceptance criterion for this compound is established in the specifications for both the Brexpiprazole API and the final drug product. This ensures consistent quality and purity for every batch produced europeanpharmaceuticalreview.comikev.org.

| ICH Guideline | Relevance to this compound |

|---|---|

| ICH Q3A(R2) | Sets thresholds for reporting, identification, and qualification of Impurity 11 in the Brexpiprazole drug substance (API). |

| ICH Q3B(R2) | Sets thresholds for reporting, identification, and qualification of Impurity 11 if it is a degradation product in the final Brexpiprazole drug product. |

| ICH Q3C(R8) | Not directly applicable to Impurity 11, but part of the overall API control strategy for residual solvents. |

| ICH M7(R2) | Provides a framework to assess the mutagenic potential of Impurity 11, which could necessitate much stricter control limits. |

| ICH Q6A | Guides the establishment of a specific acceptance criterion (limit) for Impurity 11 in the official specifications for the API and drug product. |

Reporting and Qualification Thresholds for Impurities

ICH guidelines define specific thresholds to guide the management of impurities based on the maximum daily dose (MDD) of the drug. These thresholds determine the level at which an impurity needs to be reported, identified, and qualified for safety slideshare.netyoutube.com.

Reporting Threshold : The level above which an impurity must be reported in a regulatory submission slideshare.net.

Identification Threshold : The level above which the structure of an impurity must be determined jpionline.org.

Qualification Threshold : The level above which an impurity's biological safety must be established through appropriate studies slideshare.netfda.gov.

If the concentration of this compound exceeds its qualification threshold, its safety must be demonstrated. This can be achieved through toxicological studies or by providing sufficient scientific justification, such as data from relevant safety studies where the impurity was present at or above the proposed level ich.orgpda.org.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI (whichever is lower) | 0.15% or 1.0 mg/day TDI (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| < 1 mg | 0.1% | 1.0% or 5 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |

| 1 mg - 10 mg | 0.1% | 0.5% or 20 µg TDI (whichever is lower) | 0.5% or 50 µg TDI (whichever is lower) |

| > 10 mg - 100 mg | 0.1% | 0.2% or 150 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |

| > 100 mg - 2 g | 0.1% | 0.2% or 2 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |

| > 2 g | 0.05% | 0.10% | 0.15% |

TDI: Total Daily Intake

Future Directions in Brexpiprazole Impurity 11 Research

Advanced Spectroscopic Techniques for Trace Impurity Analysis

The accurate detection and quantification of trace-level impurities are paramount in pharmaceutical quality control. Future research will likely focus on the application of more sensitive and specific spectroscopic techniques for the analysis of Brexpiprazole (B1667787) impurity 11.

Current methods for the identification and control of impurities in Brexpiprazole synthesis often rely on techniques like liquid chromatography-mass spectrometry (LC-MS) researchgate.netfigshare.com. While effective, the drive for ever-lower detection limits and more comprehensive characterization necessitates the exploration of more advanced methodologies.

Hyphenated Spectroscopic Techniques: The coupling of multiple spectroscopic methods, known as hyphenated techniques, offers enhanced analytical power. For instance, the integration of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) could provide detailed structural information of trace impurities directly from complex mixtures, reducing the need for extensive isolation procedures.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the confident identification of unknown impurities and the elucidation of their elemental composition. The application of HRMS in the analysis of Brexpiprazole and its related substances can offer greater certainty in impurity profiling researchgate.net.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be particularly useful for the analysis of small molecules. Coupled with sensitive detectors like mass spectrometry (CE-MS), it can offer a powerful alternative or complementary method to traditional liquid chromatography for the analysis of Brexpiprazole impurity 11.

Vibrational Spectroscopy: Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy could be explored for at-line or in-line monitoring of the Brexpiprazole manufacturing process. These methods can provide real-time information on the formation and concentration of impurities, allowing for immediate process adjustments.

Table 1: Advanced Spectroscopic Techniques for Impurity Analysis

| Technique | Principle | Potential Application for this compound |

|---|---|---|

| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Combines the separation power of LC with the structural elucidation capabilities of NMR. | Direct structural characterization of the impurity in complex matrices without the need for isolation. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling determination of elemental composition. | Unambiguous identification of this compound and other unknown byproducts. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | High-efficiency separation based on electrophoretic mobility coupled with sensitive mass detection. | Orthogonal method to HPLC for quantification and confirmation of the impurity at trace levels. |

| Raman/FTIR Spectroscopy | Measures vibrational modes of molecules to provide a chemical fingerprint. | In-process monitoring of the formation of this compound during synthesis. |

Application of Machine Learning and AI in Impurity Prediction and Control

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the pharmaceutical industry, from drug discovery to manufacturing nih.govnih.govmdpi.combrieflands.com. In the context of this compound, these technologies offer powerful tools for predicting its formation and implementing more effective control strategies.

Predictive Modeling of Impurity Formation: By analyzing vast datasets from the Brexpiprazole synthesis process, including reaction parameters, starting material attributes, and in-process controls, ML algorithms can identify complex relationships that lead to the formation of this compound. This can enable the development of predictive models that can anticipate the likelihood of impurity formation under different manufacturing conditions.

Table 2: AI and Machine Learning Applications in Impurity Control

| Application | Description | Relevance to this compound |

|---|---|---|

| Predictive Modeling | Utilizes historical manufacturing data to train algorithms that can predict impurity formation. | Proactively identify batches at risk of high levels of this compound. |

| Process Optimization | Employs AI to explore a vast parameter space and identify optimal reaction conditions. | Design a Brexpiprazole synthesis process that inherently minimizes the formation of this impurity. |

| Automated In-Process Control | Integrates AI with real-time analytical monitoring for automated process adjustments. | Ensure consistent control of this compound levels throughout the manufacturing process. |

Green Chemistry Principles in Impurity Mitigation

The principles of green chemistry are increasingly being adopted in the pharmaceutical industry to develop more sustainable and environmentally friendly manufacturing processes. The application of these principles to the synthesis of Brexpiprazole can lead to a reduction in the formation of impurities, including this compound.

Alternative Synthetic Routes: Research into novel and more efficient synthetic routes for Brexpiprazole is ongoing. A focus on atom economy and the use of less hazardous reagents can lead to cleaner reaction profiles with fewer byproducts. For instance, a study has reported a green chemistry approach for the synthesis of 7-hydroxyquinolin-2(1H)-one, a key intermediate of Brexpiprazole, which reduces the consumption of organic solvents and discourages the formation of by-products researchgate.net. Given that this compound is a derivative of this core structure, greener synthesis methods for this intermediate could directly impact the impurity profile of the final API.

Use of Safer Solvents and Catalysts: The choice of solvents and catalysts can have a significant impact on the impurity profile of a reaction. Future research will likely focus on the use of greener solvents, such as water or bio-based solvents, and more selective and efficient catalysts in the synthesis of Brexpiprazole. This can lead to a reduction in waste and the formation of unwanted side products.

Process Intensification: Techniques such as continuous flow chemistry can offer better control over reaction parameters, such as temperature and reaction time, leading to improved selectivity and reduced impurity formation. The application of flow chemistry to the synthesis of Brexpiprazole could provide a more sustainable and efficient manufacturing process with a better impurity profile.

Table 3: Green Chemistry Principles for Impurity Mitigation

| Principle | Strategy | Impact on this compound |

|---|---|---|

| Prevention | Design of synthetic routes that avoid the formation of byproducts. | Minimize the generation of this compound from the outset. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Reduce the formation of waste and unwanted side products, including the impurity. |

| Safer Solvents and Auxiliaries | Utilize environmentally benign solvents and separation agents. | Reduce the environmental impact of the process and potentially alter reaction selectivity to disfavor impurity formation. |

| Catalysis | Employ catalytic reagents in small amounts rather than stoichiometric reagents. | Increase reaction efficiency and selectivity, thereby reducing byproduct formation. |

Q & A

Q. How can FAIR principles (Findable, Accessible, Interoperable, Reusable) be integrated into impurity data management?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products